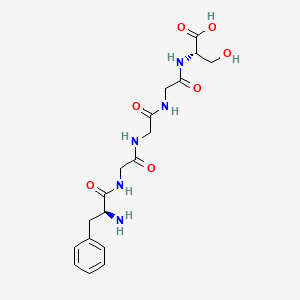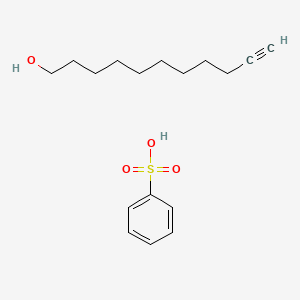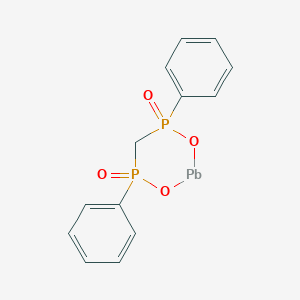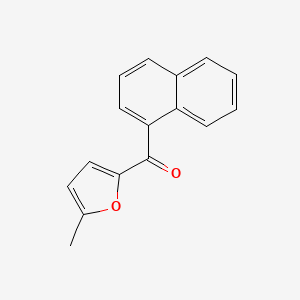![molecular formula C13H19N2O6PS B14231082 6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid CAS No. 503086-97-3](/img/structure/B14231082.png)
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid is an organic compound that belongs to the class of phosphorothioates This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom, and a hexanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid typically involves the following steps:
Formation of the Phosphorothioate Group: The phosphorothioate group can be introduced by reacting a suitable phosphorus compound with a sulfur source. For example, a dialkyl phosphite can be reacted with sulfur to form a dialkyl phosphorothioate.
Attachment of the 4-Nitrophenoxy Group: The 4-nitrophenoxy group can be introduced by reacting the phosphorothioate intermediate with 4-nitrophenol under suitable conditions, such as in the presence of a base.
Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety can be introduced by reacting the intermediate with a suitable hexanoic acid derivative, such as hexanoyl chloride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for yield and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium boroh
Propiedades
Número CAS |
503086-97-3 |
|---|---|
Fórmula molecular |
C13H19N2O6PS |
Peso molecular |
362.34 g/mol |
Nombre IUPAC |
6-[[methoxy-(4-nitrophenoxy)phosphinothioyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H19N2O6PS/c1-20-22(23,14-10-4-2-3-5-13(16)17)21-12-8-6-11(7-9-12)15(18)19/h6-9H,2-5,10H2,1H3,(H,14,23)(H,16,17) |
Clave InChI |
KZLVOFUKFGBQHC-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(NCCCCCC(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)




![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
